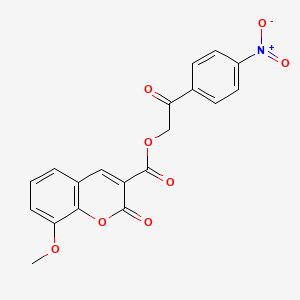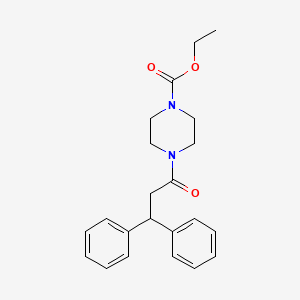![molecular formula C19H18FN3O5 B3570868 methyl 3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-nitrobenzoate](/img/structure/B3570868.png)
methyl 3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-nitrobenzoate
Descripción general
Descripción
Methyl 3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-nitrobenzoate, also known as TRO19622, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the benzoate ester family and has been found to possess unique pharmacological properties that make it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of methyl 3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-nitrobenzoate is not fully understood. However, it has been proposed that it acts by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. methyl 3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-nitrobenzoate has also been found to inhibit the activity of certain enzymes that are involved in the inflammatory response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects
methyl 3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-nitrobenzoate has been found to exert its effects by modulating various biochemical and physiological processes in the body. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, leading to its anti-inflammatory effects. methyl 3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-nitrobenzoate has also been found to increase the levels of brain-derived neurotrophic factor, a protein that is involved in the growth and survival of neurons, leading to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of methyl 3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-nitrobenzoate is its high potency and selectivity, which makes it a valuable tool for studying the role of certain neurotransmitters and enzymes in disease models. However, its limited solubility in aqueous solutions can make it difficult to use in certain experimental settings. Additionally, its high lipophilicity can lead to non-specific binding to cellular membranes, which can affect its pharmacological properties.
Direcciones Futuras
There are several potential future directions for the study of methyl 3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-nitrobenzoate. One area of interest is the development of new formulations that can improve its solubility and bioavailability. Another area of interest is the investigation of its effects on other disease models, such as Parkinson's disease and depression. Additionally, the development of new analogs of methyl 3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-nitrobenzoate with improved pharmacological properties could lead to the discovery of new therapeutic agents.
Aplicaciones Científicas De Investigación
Methyl 3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-nitrobenzoate has been extensively studied for its potential therapeutic applications in various disease models. It has been found to possess anti-inflammatory, analgesic, and neuroprotective properties. In preclinical studies, methyl 3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-nitrobenzoate has shown promising results in the treatment of neuropathic pain, Alzheimer's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
methyl 3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O5/c1-28-19(25)14-10-13(11-17(12-14)23(26)27)18(24)22-8-6-21(7-9-22)16-4-2-15(20)3-5-16/h2-5,10-12H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEUSMBSPSIOAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-nitrobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-benzyl-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}-3-thiophenecarboxamide](/img/structure/B3570800.png)


![1-benzyl-4-[(3,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B3570829.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B3570833.png)
![N-(2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B3570842.png)

![1-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine](/img/structure/B3570854.png)

![methyl 3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-5-nitrobenzoate](/img/structure/B3570870.png)

![N-(3-chlorophenyl)-N'-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3570877.png)
![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-phenylacetamide](/img/structure/B3570878.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B3570884.png)